molecular formula C10H11NO2 B13181194 N-(2-Formyl-6-methyl-phenyl)-acetamide

N-(2-Formyl-6-methyl-phenyl)-acetamide

Cat. No.: B13181194
M. Wt: 177.20 g/mol
InChI Key: VMEQIYYLWBXAEA-UHFFFAOYSA-N
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Description

N-(2-Formyl-6-methyl-phenyl)-acetamide: is an organic compound characterized by the presence of a formyl group and a methyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Formyl-6-methyl-phenyl)-acetamide typically involves the reaction of 2-formyl-6-methylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the acetamide group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Formyl-6-methyl-phenyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-Carboxy-6-methylphenylacetamide.

    Reduction: 2-Hydroxymethyl-6-methylphenylacetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Formyl-6-methyl-phenyl)-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-Formyl-6-methyl-phenyl)-acetamide exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The formyl and acetamide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Formylphenyl)-acetamide: Lacks the methyl group, which may affect its reactivity and biological activity.

    N-(2-Formyl-6-methyl-phenyl)-propionamide: Contains a propionamide group instead of an acetamide group, leading to differences in chemical properties and applications.

    N-(2-Formyl-6-methyl-phenyl)-benzamide: Features a benzamide group, which may result in distinct biological activities and uses.

Uniqueness

N-(2-Formyl-6-methyl-phenyl)-acetamide is unique due to the presence of both the formyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-(2-formyl-6-methylphenyl)acetamide

InChI

InChI=1S/C10H11NO2/c1-7-4-3-5-9(6-12)10(7)11-8(2)13/h3-6H,1-2H3,(H,11,13)

InChI Key

VMEQIYYLWBXAEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)NC(=O)C

Origin of Product

United States

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